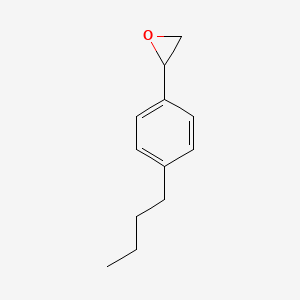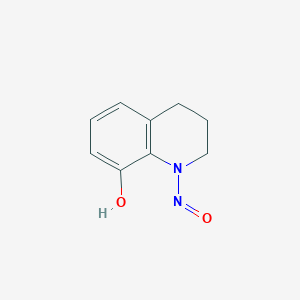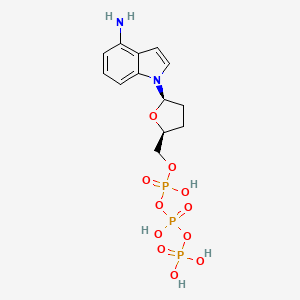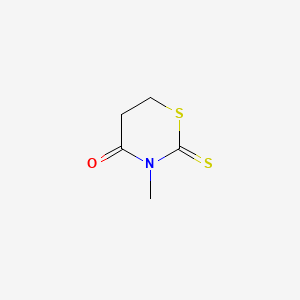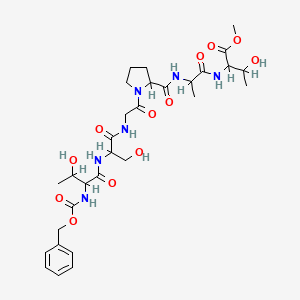
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate is a complex organic compound with a molecular formula of C30H44N6O12 and a molecular weight of 680.70336 g/mol . This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence. The presence of the benzyloxycarbonyl group indicates that it is a protected peptide, often used in synthetic chemistry to prevent unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate typically involves the stepwise coupling of amino acids. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the amino acids to prevent side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The first amino acid is attached to a solid resin.
Step 2: The Cbz-protected amino acids are sequentially added to the growing peptide chain.
Step 3: After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
-
Solution-Phase Synthesis
Step 1: The Cbz-protected amino acids are coupled in solution using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 2: The peptide is purified by chromatography and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Deprotection: The Cbz group can be removed using hydrogenation or acidic conditions to yield the free peptide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid, TFA).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Individual amino acids.
Deprotection: Free peptide without the Cbz group.
Oxidation and Reduction: Modified peptides with oxidized or reduced side chains.
科学的研究の応用
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules.
作用機序
The mechanism of action of Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The Cbz group protects the peptide during synthesis but is removed to allow the peptide to interact with its molecular targets.
類似化合物との比較
Methyl N-((benzyloxy)carbonyl)threonylserylglycylprolylalanylthreoninate can be compared to other protected peptides, such as:
- Methyl N-((benzyloxy)carbonyl)-D-threoninate : A simpler protected peptide with fewer amino acids.
- Methyl N-((benzyloxy)carbonyl)alanylvalinate : Another protected peptide with different amino acid composition.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the Cbz protecting group, which allows for selective reactions during synthesis.
特性
CAS番号 |
41863-57-4 |
|---|---|
分子式 |
C30H44N6O12 |
分子量 |
680.7 g/mol |
IUPAC名 |
methyl 3-hydroxy-2-[2-[[1-[2-[[3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanoate |
InChI |
InChI=1S/C30H44N6O12/c1-16(25(41)34-24(18(3)39)29(45)47-4)32-27(43)21-11-8-12-36(21)22(40)13-31-26(42)20(14-37)33-28(44)23(17(2)38)35-30(46)48-15-19-9-6-5-7-10-19/h5-7,9-10,16-18,20-21,23-24,37-39H,8,11-15H2,1-4H3,(H,31,42)(H,32,43)(H,33,44)(H,34,41)(H,35,46) |
InChIキー |
XZNXMBIXXMHCFO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



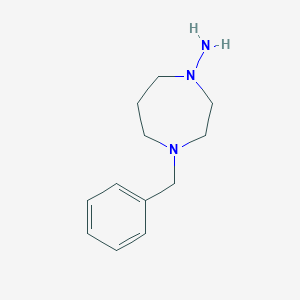
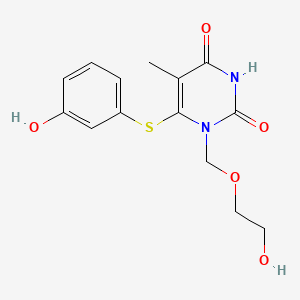
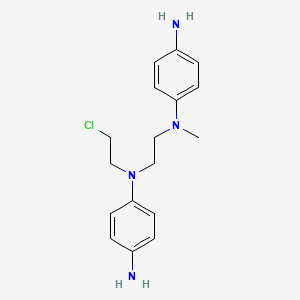

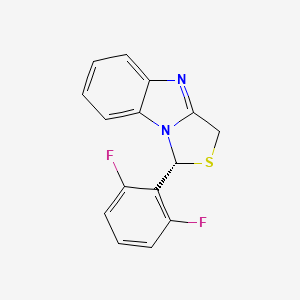
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
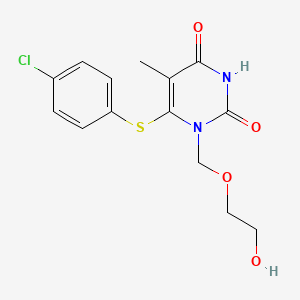
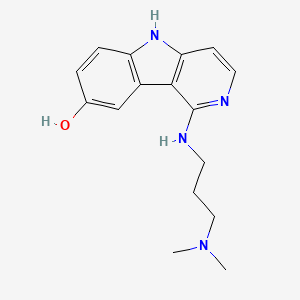
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
